Hesperidin dihydrochalcone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

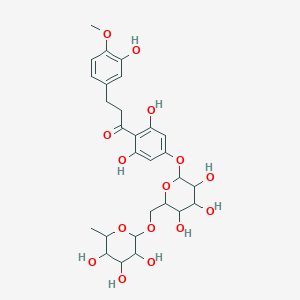

IUPAC Name |

1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O15/c1-11-21(33)23(35)25(37)27(41-11)40-10-19-22(34)24(36)26(38)28(43-19)42-13-8-16(31)20(17(32)9-13)14(29)5-3-12-4-6-18(39-2)15(30)7-12/h4,6-9,11,19,21-28,30-38H,3,5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZYBHOBTOBLGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hesperidin Dihydrochalcone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Hesperidin Dihydrochalcone (B1670589) (HDC), a semi-synthetic flavonoid derivative known for its intense sweetness and significant therapeutic potential. This document details its interaction with taste receptors, its antioxidant capabilities, and its anti-inflammatory pathways, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

Core Mechanism: Sweet Taste Receptor Activation

Hesperidin Dihydrochalcone, and its closely related analogue Neohesperidin (B1678168) Dihydrochalcone (NHDC), elicit a sweet taste by directly activating the human sweet taste receptor, a G-protein coupled receptor (GPCR) heterodimer composed of Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2]

Binding Site and Molecular Interaction

Unlike canonical sweeteners like sucrose (B13894) that bind to the Venus Flytrap Domains (VFDs) of the receptor, NHDC acts as an allosteric modulator, binding within a pocket formed by the transmembrane domains (TMDs) of the T1R3 subunit.[3][4][5] Mutational analysis has identified a set of seventeen amino acid residues within the heptahelical domain of hTAS1R3 that are crucial for the receptor's response to NHDC.[3][5] This binding site partially overlaps with those of the sweetener cyclamate and the sweet taste inhibitor lactisole, explaining the competitive inhibition observed between NHDC and lactisole.[3][5]

Signal Transduction Pathway

Upon binding of HDC to the T1R3 subunit, a conformational change in the T1R2/T1R3 receptor initiates a downstream intracellular signaling cascade. This process is primarily mediated by the G-protein gustducin (B1178931).[6][7] Activation of gustducin leads to the dissociation of its α-subunit, which in turn activates the enzyme Phospholipase C β2 (PLCβ2).[7][8]

PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] The subsequent increase in cytosolic Ca²⁺ concentration activates the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel, a calcium-activated, monovalent-specific cation channel.[8][9] The opening of the TRPM5 channel leads to an influx of Na⁺ ions, causing depolarization of the taste receptor cell. This depolarization generates an action potential that is transmitted to the gustatory nerve fibers, ultimately resulting in the perception of sweetness in the brain.[8]

Antioxidant Mechanism of Action

HDC exhibits potent antioxidant activity through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant enzyme systems.

Direct Radical Scavenging

HDC is an effective scavenger of various reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl).[1] Its dihydrochalcone structure, particularly the phenolic hydroxyl groups, allows it to donate hydrogen atoms or electrons to neutralize free radicals.[10] This activity helps protect cellular components like DNA and proteins from oxidative damage.[1]

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, HDC enhances the body's intrinsic antioxidant defenses. Studies on the related compound Neothis compound (NHDC) show it can reduce oxidative stress by increasing the total antioxidant status (TAS) and mitigating the decrease in activities of key antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD) during oxidative challenges.[11]

Quantitative Antioxidant Activity

The antioxidant capacity of dihydrochalcones can be quantified using various in vitro assays. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.

| Compound | Assay | IC₅₀ Value (μM) | Reference |

| Neothis compound | H₂O₂ Scavenging | 205.1 | [1] |

| Neothis compound | HOCl Scavenging | 25.5 | [1] |

| Hesperidin | DPPH Scavenging | 226.34 µg/mL | [12] |

| Hesperidin | DPPH Scavenging | 53.46 µg/mL | [13] |

| Neothis compound | DPPH• Scavenging | > 1000 | [10] |

| Neothis compound | ABTS•⁺ Scavenging | 163.7 ± 11.2 | [10] |

| Neothis compound | •O₂⁻ Scavenging | 134.6 ± 12.5 | [10] |

Note: Data for Hesperidin is included for comparison. IC₅₀ values can vary based on assay conditions.

Anti-inflammatory Mechanism of Action

HDC exerts significant anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Inhibition of the NF-κB Pathway

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB transcription factor is activated and translocates to the nucleus, where it induces the expression of inflammatory genes. NHDC has been shown to inhibit the activation and nuclear translocation of NF-κB.[11][14] This inhibitory action is believed to occur through the suppression of upstream signaling molecules, including transforming growth factor-β-activated kinase 1 (TAK1) and extracellular signal-regulated kinases 1/2 (ERK1/2).[14]

By blocking the NF-κB pathway, HDC effectively downregulates the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[11][14] This leads to a reduction in the overall inflammatory response. Some studies suggest that the anti-inflammatory effects of NHDC may be partly mediated by its metabolite, dihydrocaffeic acid (DHCA), which has shown potent cytokine-inhibiting effects in vitro.[15][16][17][18]

Experimental Protocols

Sweet Taste Receptor Activation Assay (Calcium Imaging)

This protocol describes a cell-based assay to measure the activation of the T1R2/T1R3 receptor by quantifying intracellular calcium mobilization.

4.1.1 Materials

-

HEK293 cells (or a stable cell line co-expressing T1R2, T1R3, and a promiscuous G-protein like Gα16/gust44)

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin

-

Poly-L-lysine coated 96-well black, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

This compound (test compound)

-

ATP or Ionomycin (positive control)

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

4.1.2 Methodology

-

Cell Plating: Seed HEK293 cells onto poly-L-lysine coated 96-well plates at a density of ~50,000 cells/well. Allow cells to adhere and grow for 24-48 hours until they form a confluent monolayer.[19]

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in Assay Buffer.

-

Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

-

Cell Washing: Gently wash the cells 2-3 times with 100 µL of Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.

-

Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentration in a separate 96-well compound plate.

-

Fluorescence Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to monitor fluorescence (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Program the instrument to automatically add 100 µL of the test compound from the compound plate to the cell plate.

-

Continue to record the fluorescence signal for at least 60-120 seconds post-addition to capture the peak calcium response.

-

Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

NF-κB Luciferase Reporter Assay

This protocol measures the inhibitory effect of HDC on NF-κB activation using a luciferase reporter system.

4.2.1 Materials

-

HEK293T or similar cells

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the firefly luciferase gene)

-

Control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization)

-

Transfection reagent (e.g., PEI, Lipofectamine)

-

Opaque, white 96-well cell culture plates

-

Inflammatory stimulus (e.g., TNF-α at 20 ng/mL or LPS at 1 µg/mL)

-

This compound (test compound)

-

Dual-Luciferase® Reporter Assay System (or equivalent)

-

Luminometer with dual injectors

4.2.2 Methodology

-

Cell Seeding: Seed HEK293T cells in a 96-well white plate at a density that will result in 70-80% confluency on the day of transfection.[20][21]

-

Transfection: Co-transfect the cells in each well with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[20]

-

Compound Treatment: Pre-treat the transfected cells by replacing the medium with fresh medium containing various concentrations of this compound (or vehicle control). Incubate for 1-2 hours.[21]

-

Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells to a final desired concentration. Include unstimulated control wells. Incubate for an additional 6-8 hours.[21][22]

-

Cell Lysis: Remove the medium and wash the cells once with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.[22][23]

-

Luciferase Assay:

-

Program the luminometer to inject the firefly luciferase substrate and measure the luminescence (Signal A).

-

Subsequently, inject the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) and measure the second luminescence signal (Signal B).[21]

-

-

Data Analysis: For each well, calculate the ratio of firefly luminescence to Renilla luminescence (A/B) to normalize for transfection efficiency and cell viability. Determine the percentage of inhibition of NF-κB activity for each HDC concentration relative to the stimulated vehicle control. Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀ value.

References

- 1. NEOthis compound - Ataman Kimya [atamanchemicals.com]

- 2. Neothis compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The binding site for neothis compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transduction of bitter and sweet taste by gustducin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neothis compound Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Neothis compound Alleviates Lipopolysaccharide-Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Neothis compound (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. khu.elsevierpure.com [khu.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. brainvta.tech [brainvta.tech]

- 20. bowdish.ca [bowdish.ca]

- 21. benchchem.com [benchchem.com]

- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 23. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Hesperidin Dihydrochalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperidin (B1673128) dihydrochalcone (B1670589) (HDC), a derivative of the flavonoid hesperidin found in citrus fruits, is a semisynthetic compound with significant potential in the pharmaceutical and food industries. Its intense sweetness and notable biological activities, including antioxidant and anti-inflammatory properties, have garnered considerable interest. This technical guide provides a comprehensive overview of the core physicochemical properties of Hesperidin dihydrochalcone, offering detailed experimental protocols and insights into its molecular interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent or functional ingredient. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₆O₁₅ | [1] |

| Molecular Weight | 612.6 g/mol | [1] |

| Appearance | Off-white crystals or powder | [1] |

| Melting Point | 156-158 °C | [2] |

| Water Solubility | Insoluble (<1 mg/mL) at room temperature; 0.4 g/L at 20°C. Solubility increases significantly with temperature, reaching 650 g/L at 80°C. | [1][3] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), DMSO, and dimethylformamide (DMF). The solubility in ethanol and DMSO is approximately 25 mg/mL, and in DMF, it is approximately 50 mg/mL. | [2] |

| Predicted pKa (Strongest Acidic) | 9.56 | [4] |

| Predicted logP | -0.3 to 0.75 | [1][4] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of a compound. The following sections outline the methodologies for determining the key physicochemical properties of this compound.

Synthesis and Purification

This compound can be synthesized from hesperidin through catalytic hydrogenation in an alkaline solution.

Protocol for Synthesis:

-

Reaction Setup: In a stainless steel autoclave, combine 100g of hesperidin with 500mL of 30% sodium hydroxide (B78521) solution and 10g of a platinum-on-carbon (Pt/C, 5%) catalyst.

-

Hydrogenation: Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the vessel to 1.5 MPa with hydrogen.

-

Reaction Conditions: Heat the mixture to a temperature between 30-90°C and maintain the reaction for approximately 10 hours with stirring.

-

Work-up: After the reaction, filter the mixture to recover the catalyst. Neutralize the filtrate to a neutral pH using 31% hydrochloric acid.

-

Crystallization: Heat the neutralized solution to completely dissolve the product, then cool to approximately 10°C to induce crystallization.

-

Isolation: Filter the solution to collect the white, powdered this compound. Dry the product to a constant weight.[5]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, buffer of specific pH).

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling and Analysis: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. The sample may be filtered (using a filter compatible with the solvent and compound) or centrifuged to remove any remaining solids.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8]

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Filling: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Pack the sample into the sealed end of the capillary tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[9][10]

-

Apparatus Setup: Place the filled capillary tube into a melting point apparatus.

-

Heating and Observation: Heat the apparatus at a controlled rate. For a preliminary determination, a faster heating rate can be used to approximate the melting point. For an accurate measurement, heat slowly (1-2°C per minute) as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point of the sample.[11][12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system, which may include a co-solvent like methanol (B129727) if aqueous solubility is low.[13][14] Maintain a constant ionic strength using a background electrolyte such as 0.15 M KCl.[13]

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by analyzing the first and second derivatives of the titration curve to identify the inflection points.[13][15]

logP Determination (HPLC Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using reversed-phase HPLC.

Protocol:

-

Chromatographic System: Utilize a reversed-phase HPLC system with a C18 column.[16][17][18]

-

Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) and water, often with an additive like 0.1% formic acid to control ionization.[17]

-

Standard Preparation: Prepare a series of standard compounds with known logP values that span the expected range for this compound.

-

Sample and Standard Analysis: Inject the standard compounds and this compound onto the HPLC column and record their retention times.

-

Calibration and Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column. Determine the logP of this compound by interpolating its log(k') value on the calibration curve.[18]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

UV-Visible (UV-Vis) Spectroscopy

-

λmax: this compound exhibits absorption maxima at approximately 225 nm and 284 nm.[2]

-

Experimental Conditions: The UV-Vis spectrum is typically recorded in a solvent such as methanol or ethanol. For quantitative analysis, a standard solution of the compound is prepared, and the absorbance is measured at the λmax.[9][19]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound can be obtained using the KBr pellet method.

Protocol for KBr Pellet Preparation:

-

Thoroughly mix a small amount of finely ground this compound (approximately 1-2 mg) with about 100-200 mg of dry, IR-grade potassium bromide (KBr).

-

Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.[14][20]

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹³C NMR Spectrum: A ¹³C NMR spectrum for Neohesperidin (B1678168) dihydrochalcone is available, providing information on the chemical environment of each carbon atom.[20]

-

¹H NMR Spectrum: The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

-

Experimental Conditions: NMR spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or methanol-d₄. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (B1202638) (TMS).[10][21]

Signaling Pathway Interactions

This compound exerts its biological effects through the modulation of various cellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can reduce the expression of NF-κB and downstream inflammatory mediators.[22][23]

Caption: this compound's inhibition of the NF-κB pathway.

Nrf2 Signaling Pathway

This compound demonstrates antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. HDC can induce the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][16][24][25]

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to modulate the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and metabolism. Studies indicate that HDC can down-regulate the phosphorylation of key proteins in this pathway, such as PI3K, Akt, and mTOR.[25][26][27][28][29]

Caption: this compound's modulation of the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, along with experimental protocols for their determination and insights into its interactions with key signaling pathways. The compiled data and methodologies serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising compound. Further research to obtain more extensive experimental data, particularly for pKa and logP, and more detailed spectroscopic characterization will continue to enhance our understanding and application of this compound.

References

- 1. Neothis compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for Neothis compound (HMDB0030542) [hmdb.ca]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Novel Neothis compound Analogue Inhibits Adipogenic Differentiation of Human Adipose-Derived Stem Cells through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. eurjchem.com [eurjchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Separation of Neothis compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neothis compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 19. Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. rsc.org [rsc.org]

- 22. Neothis compound Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Artificial sweetener neothis compound showed antioxidative, anti-inflammatory and anti-apoptosis effects against paraquat-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neothis compound and Neothis compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. [Determination of neothis compound and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Hesperidin Dihydrochalcone from Hesperidin

For Researchers, Scientists, and Drug Development Professionals

Hesperidin (B1673128), a flavanone (B1672756) glycoside abundantly found in citrus fruits, serves as a valuable precursor for the synthesis of Hesperidin Dihydrochalcone (B1670589) (HDC). This conversion is of significant interest due to the potential of dihydrochalcones as low-calorie sweeteners, flavor enhancers, and compounds with various biological activities. The transformation involves a two-step process: an alkaline-induced opening of the flavanone ring to form a chalcone (B49325), followed by catalytic hydrogenation to yield the target dihydrochalcone. This guide provides an in-depth overview of the synthesis, detailing the chemical pathways, experimental protocols, and quantitative data derived from scientific literature and patents.

The Chemical Pathway: From Flavanone to Dihydrochalcone

The synthesis of Hesperidin Dihydrochalcone from hesperidin is a well-established procedure that proceeds through two primary chemical reactions:

-

Ring Opening (Isomerization): The process begins with the treatment of hesperidin with a strong alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This environment catalyzes the opening of the central heterocyclic C-ring of the flavanone structure. This isomerization reaction converts the tasteless hesperidin into its corresponding chalcone, Hesperidin Chalcone.[1][2]

-

Catalytic Hydrogenation: The intermediate, Hesperidin Chalcone, possesses an α,β-unsaturated ketone moiety. This double bond is subsequently reduced through catalytic hydrogenation.[3] In this step, the chalcone is exposed to hydrogen gas in the presence of a metal catalyst, such as Raney nickel or Palladium on carbon (Pd/C).[4][5] The hydrogenation saturates the double bond, yielding the stable and often sweet-tasting this compound.

The overall transformation can be visualized as follows:

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and purification of this compound. Below are protocols derived from established chemical synthesis methods.

Protocol 1: Chemical Synthesis using Raney Nickel Catalyst

This protocol is adapted from a procedure for the synthesis of Neohesperidin (B1678168) Dihydrochalcone, which follows the same chemical principles.

-

Step 1: Dissolution and Hydrogenation

-

Dissolve 18.9 g (0.030 mol) of neohesperidin (or hesperidin) in 90 ml of 2 N sodium hydroxide solution.[4]

-

Add 1.2 g of Raney nickel catalyst to the solution.[4]

-

Hydrogenate the mixture for 15 hours under normal pressure. The reaction progress can be monitored by measuring the hydrogen uptake, which should correspond to approximately 30 mmol.[4]

-

-

Step 2: Filtration and Neutralization

-

Step 3: Crystallization and Purification

Protocol 2: One-Pot Synthesis under Medium Pressure

This method, described in a patent, utilizes medium pressure to potentially accelerate the reaction.

-

Step 1: Reaction Setup

-

Step 2: Hydrogenation

-

Step 3: Product Isolation

-

After the reaction, filter the solution to recover the catalyst for reuse.[5]

-

Neutralize the reaction solution to a neutral pH with 31% hydrochloric acid.[5]

-

Filter the resulting mixture. Take the filter cake and add it to 300ml of water, heating until it is fully dissolved.[5]

-

Cool the solution to approximately 10 °C to induce crystallization.[5]

-

Filter and dry the white powder to obtain the final product.[5]

-

The following workflow diagram illustrates the key stages of the chemical synthesis protocol.

Quantitative Data Summary

The efficiency of the synthesis can vary based on the specific conditions and catalysts used. The table below summarizes quantitative data from various reported methods.

| Starting Material | Base | Catalyst | Reaction Conditions | Yield | Purity | Reference |

| Neohesperidin | 2 N NaOH | Raney Nickel | Normal Pressure, 15 hours | 95% | Not Specified | [4] |

| Hesperidin | 30% NaOH | 5% Pt/C | 1.5 MPa, 30-90 °C, 10 hours | >90% (molar) | Not Specified | [5] |

| Neohesperidin | NaOH | Pd/C | Hydrogen atmosphere, ~18 hours | ~85% | Not Specified | [6] |

| Neohesperidin | Not Applicable | Yeast (R. glutinis) | Biotransformation, 72 hours | 83.5% | Not Specified | [6][7] |

| Hesperetin (B1673127) | Not Applicable | Pt-Fe-Ni hydroxide nanoparticles | Ethanol solvent | 85-89% | Not Specified | [8] |

Alternative Synthesis Pathways

While chemical synthesis is the conventional route, recent research has explored biocatalytic methods as a more sustainable alternative.

Microbial-Driven Synthesis

A novel approach utilizes yeast-mediated hydrogenation.[7] In this method, strains like Yarrowia lipolytica or Rhodotorula glutinis are used to biocatalytically hydrogenate the C=C bond in the chalcone intermediate, which is formed after the alkalization of neohesperidin.[6] This biotransformation process has demonstrated high yields (over 83%) and offers advantages in terms of reaction stability, safety, and the use of cost-effective catalysts compared to traditional chemical hydrogenation.[6][7] This method represents a promising green chemistry route for producing dihydrochalcones from citrus-derived flavonoids.[7]

References

- 1. US3429873A - Preparation of hesperetin dihydrochalcone glucoside - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. CN101643486A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN111018684A - Synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Biological Activity Screening of Hesperidin Dihydrochalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperidin (B1673128) dihydrochalcone (B1670589) (HDC), a derivative of the flavonoid hesperidin, is recognized for its potential as a therapeutic agent. This technical guide provides an in-depth overview of the biological activities of HDC, with a focus on its antioxidant, anti-inflammatory, and anti-diabetic properties. Detailed experimental protocols for key in vitro assays are presented, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the molecular mechanisms of action through signaling pathway diagrams, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Hesperidin dihydrochalcone (HDC) is a flavonoid derivative synthesized from hesperidin, a compound abundantly found in citrus fruits. The structural modification from hesperidin to its dihydrochalcone form significantly enhances its sweetness and solubility, while also modulating its biological activities. This has led to growing interest in its potential applications in the pharmaceutical and nutraceutical industries. This guide focuses on the scientific screening of HDC's biological activities, providing detailed methodologies and data for its antioxidant, anti-inflammatory, and anti-diabetic effects.

Antioxidant Activity

HDC and its related compounds, such as Neohesperidin (B1678168) dihydrochalcone (NHDC), exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress. The antioxidant capacity of these compounds is commonly evaluated using various in vitro assays.

Quantitative Data for Antioxidant Activity

The following table summarizes the quantitative data from various antioxidant assays performed on this compound and related compounds.

| Compound | Assay | IC50 Value / Activity | Reference(s) |

| Neothis compound | DPPH | Scavenging of 59.9% at 50 µM | [1] |

| Neothis compound | ABTS | Scavenging of 66.7% at 50 µM | [1] |

| Neothis compound | H₂O₂ | IC50: 205.1 µM | [1][2] |

| Neothis compound | HOCl | IC50: 25.5 µM; 93.5% scavenging activity | [1][2] |

| Hesperidin | DPPH | Lower inhibitory activity compared to NHDC | [3] |

| Naringin Dihydrochalcone | DPPH | Weaker antioxidant activity than trilobatin | [4][5] |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow.[6][7]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or Ethanol)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader (absorbance at 517 nm)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Assay Protocol:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the test sample or positive control to the wells.

-

For the control well, add 100 µL of methanol instead of the test sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.[7]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[8][9]

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Methanol (or Ethanol)

-

Test compound (this compound)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader (absorbance at 734 nm)

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ solution.

-

Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

-

Assay Protocol:

-

Add 200 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

-

Add 20 µL of the different concentrations of the test sample or positive control to the wells.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10][11]

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Test compound (this compound)

-

Positive control (e.g., Trolox, Ferrous sulfate)

-

96-well microplate

-

Microplate reader (absorbance at 593 nm)

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Assay Protocol:

-

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the different concentrations of the test sample or positive control to the wells.

-

For the blank, add 20 µL of the solvent used for the sample.

-

Incubate the plate at 37°C for 4-10 minutes.

-

-

Measurement: Measure the absorbance of each well at 593 nm.

-

Calculation: The FRAP value is determined by comparing the absorbance change in the test sample with that of a ferrous sulfate (B86663) standard solution.

Experimental Workflow for Antioxidant Activity Screening

Caption: Workflow for in vitro antioxidant activity screening of this compound.

Anti-inflammatory Activity

HDC and its analogs have demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

The following table presents quantitative data on the anti-inflammatory effects of this compound and related compounds.

| Compound | Model System | Effect | Reference(s) |

| Neothis compound | LPS-stimulated RAW 264.7 | Down-regulated IL-6 and TNF-α secretion | [12][13] |

| Hesperidin Methyl Chalcone (B49325) | Zymosan-induced arthritis | Reduced ROS production and NF-κB activation in macrophages | [14] |

| Neothis compound | LPS-induced mice | Decreased phosphorylation of TAK1, ERK1/2, and NF-κB | [15] |

| Hesperidin | STZ-induced diabetic rats | Lowered NF-κB and MDA levels in kidney and liver | [16] |

Experimental Protocol for In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol describes the evaluation of the anti-inflammatory effects of HDC on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess Reagent (for Nitric Oxide measurement)

-

ELISA kits for TNF-α and IL-6

-

Cell lysis buffer and reagents for Western blot analysis

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Treatment:

-

Seed the cells in 96-well or 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Nitric Oxide (NO) Measurement:

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

-

Cytokine Measurement (ELISA):

-

Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.

-

-

Western Blot Analysis:

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key inflammatory signaling proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, JNK).

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Signaling Pathway: NF-κB Inhibition by Hesperidin

Hesperidin and its derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anti-diabetic Activity

HDC and related flavonoids have shown promise in the management of diabetes by improving insulin (B600854) sensitivity, regulating glucose metabolism, and inhibiting carbohydrate-digesting enzymes.

Quantitative Data for Anti-diabetic Activity

The following table summarizes the quantitative data related to the anti-diabetic effects of this compound and its analogs.

| Compound | Model System | Effect | Reference(s) |

| Neothis compound | Diabetic zebrafish | Reduced fasting blood glucose, triacylglycerol, and cholesterol levels.[17] | [17] |

| Neothis compound | db/db mice | Decreased fasting blood glucose levels by 34.5-35.5% after 2 weeks.[18] | [18] |

| Hesperidin | HFD/STZ-induced diabetic rats | Improved fasting serum glucose and glucose tolerance.[19] | [19] |

| Hesperidin and Hesperetin (B1673127) | L6 myotubes | Inhibited non-enzymatic glycation of proteins (65.57% and 35.6% at 10µM, respectively).[20] | [20] |

| Neohesperidin | In vitro | Showed higher inhibitory activity on alpha-amylase compared to alpha-glucosidase.[21] | [21] |

Experimental Protocols for In Vitro Anti-diabetic Assays

This assay determines the ability of a compound to inhibit α-amylase, an enzyme that breaks down starch into simpler sugars.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (1%)

-

Dinitrosalicylic acid (DNSA) reagent

-

Test compound (this compound)

-

Positive control (e.g., Acarbose)

-

96-well microplate

-

Microplate reader (absorbance at 540 nm)

Procedure:

-

Reaction Mixture:

-

Pre-incubate a mixture of the test sample at various concentrations and α-amylase solution for 10 minutes at 30°C.

-

Add starch solution to initiate the reaction and incubate for a further 3 minutes.

-

-

Stopping the Reaction: Add DNSA reagent to stop the reaction and boil for 5 minutes.

-

Measurement: After cooling to room temperature, measure the absorbance at 540 nm.

-

Calculation: The percentage of α-amylase inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

This assay measures the ability of a compound to enhance glucose uptake in insulin-sensitive cells like 3T3-L1 adipocytes or L6 myotubes.

Materials:

-

Differentiated 3T3-L1 adipocytes or L6 myotubes

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Test compound (this compound)

-

Insulin (positive control)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Preparation: Differentiate pre-adipocytes or myoblasts into mature adipocytes or myotubes.

-

Glucose Starvation: Starve the cells in serum-free medium for a few hours.

-

Treatment: Treat the cells with the test compound or insulin in KRH buffer.

-

Glucose Uptake: Add the radiolabeled or fluorescent glucose analog and incubate for a short period (e.g., 10-30 minutes).

-

Measurement:

-

For radiolabeled glucose, lyse the cells and measure the radioactivity using a scintillation counter.

-

For fluorescent glucose, measure the fluorescence intensity using a fluorescence plate reader.

-

-

Calculation: The glucose uptake is expressed as a percentage of the control (untreated cells).

Signaling Pathway: Insulin Signaling Pathway Modulation

Hesperidin has been shown to improve insulin sensitivity by activating the insulin receptor (IR) and downstream signaling components like phosphoinositide-dependent kinase 1 (PDK1).[19]

Caption: Modulation of the insulin signaling pathway by this compound.

Conclusion

This compound and its related compounds exhibit a range of promising biological activities, including antioxidant, anti-inflammatory, and anti-diabetic effects. The data and protocols presented in this technical guide provide a solid foundation for further research and development of HDC as a potential therapeutic agent. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, opens avenues for targeted drug design and application in various disease models. Further in vivo studies and clinical trials are warranted to fully explore the therapeutic potential of this versatile flavonoid derivative.

References

- 1. Antioxidant properties of neothis compound: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. ijpsonline.com [ijpsonline.com]

- 9. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. khu.elsevierpure.com [khu.elsevierpure.com]

- 14. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neothis compound Alleviates Lipopolysaccharide-Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of hesperidin and quercetin on oxidative stress, NF-κB and SIRT1 levels in a STZ-induced experimental diabetes model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Neothis compound and Neothis compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hesperidin prevents hyperglycemia in diabetic rats by activating the insulin receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro evaluation of antidiabetic potential of hesperidin and its aglycone hesperetin under oxidative stress in skeletal muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Genesis of a Sweet Surprise: A Technical Guide to the Discovery and History of Hesperidin Dihydrochalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of hesperidin (B1673128) dihydrochalcone (B1670589), a fascinating molecule that emerged from the quest to understand and modify the taste of citrus flavonoids. While its close relative, neohesperidin (B1678168) dihydrochalcone (NHDC), has achieved commercial success as a high-intensity sweetener, the story of hesperidin dihydrochalcone is pivotal to understanding the structure-activity relationships that govern taste in this class of compounds. This document provides a comprehensive overview of its discovery, the scientific pioneers behind it, detailed experimental protocols for its synthesis, and the underlying molecular mechanisms of dihydrochalcone taste perception.

A Serendipitous Discovery in the World of Citrus

The journey to understanding dihydrochalcone sweeteners began in the 1960s at the United States Department of Agriculture (USDA). Researchers R.M. Horowitz and Bruno Gentili were investigating the bitter compounds found in citrus fruits, aiming to find ways to reduce their bitterness in juices. Their work focused on flavanone (B1672756) glycosides, such as naringin (B1676962) from grapefruit and neohesperidin from bitter oranges.

A breakthrough came when they explored the chemical modification of these bitter compounds. They discovered that by treating the bitter flavanone neohesperidin with a strong base, such as potassium hydroxide (B78521), and then catalytically hydrogenating the resulting chalcone (B49325), they could produce an intensely sweet compound: neothis compound (NHDC).[1][2] This serendipitous discovery, converting a bitter substance into a potent sweetener, opened up a new field of research into artificial sweeteners.

Following this initial success, Horowitz and Gentili systematically investigated other citrus flavanones. Their research led them to hesperidin, a tasteless flavanone glycoside abundant in sweet oranges and lemons. Applying a similar chemical transformation, they synthesized this compound. However, in a crucial discovery for understanding the structure-taste relationship of these molecules, they found that this compound is essentially tasteless.[3][4]

The key to this taste difference lies in the sugar portion (glycoside) of the molecule. The bitter flavanones that yield sweet dihydrochalcones, like neohesperidin and naringin, possess the disaccharide neohesperidose, where rhamnose is linked to glucose in a 1→2 configuration. In contrast, the tasteless hesperidin contains the disaccharide rutinose, with a 1→6 linkage between rhamnose and glucose. This seemingly minor structural variance is responsible for the profound difference in the taste of their corresponding dihydrochalcones.[5][6]

Quantitative Data on Dihydrochalcone Sweeteners

To provide context for the taste properties of this compound, the following table summarizes the sweetness potency of related, well-studied dihydrochalcones.

| Compound | Precursor | Taste of Precursor | Sweetness Potency (relative to sucrose) | Reference(s) |

| This compound | Hesperidin | Tasteless | Tasteless | [3][4] |

| Neothis compound (NHDC) | Neohesperidin | Bitter | ~1500-1800x at threshold concentrations | [1][7][8] |

| Naringin Dihydrochalcone | Naringin | Bitter | ~300x at threshold concentrations | [6] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound from hesperidin is a two-step process involving alkaline opening of the flavanone ring to form a chalcone, followed by catalytic hydrogenation. The following protocols are based on methods described in the scientific literature and patents.

General Laboratory-Scale Synthesis

This protocol outlines a typical laboratory procedure for the preparation of this compound.

Step 1: Ring Opening to Hesperidin Chalcone

-

Dissolution: Dissolve hesperidin in a 10% (w/v) aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) at room temperature. A typical ratio is 1 gram of hesperidin to 5-10 mL of the alkaline solution.

-

Reaction Time: Allow the solution to stand at room temperature for approximately 30 minutes to facilitate the complete conversion of the flavanone to the chalcone. The solution will typically develop a deep orange or reddish-brown color, characteristic of the chalcone.

Step 2: Catalytic Hydrogenation to this compound

-

Catalyst Addition: To the hesperidin chalcone solution, add a hydrogenation catalyst. Common catalysts include Raney nickel, platinum on carbon (Pt/C), or palladium on carbon (Pd/C). The amount of catalyst is typically 5-10% by weight of the starting hesperidin.

-

Hydrogenation: Transfer the reaction mixture to a hydrogenation apparatus. The reaction is typically carried out under a hydrogen gas pressure of 1-3 atmospheres.

-

Reaction Conditions: Maintain the reaction at room temperature with vigorous stirring to ensure good contact between the catalyst, reactants, and hydrogen gas. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is generally complete within a few hours.

-

Work-up:

-

Filter the reaction mixture to remove the catalyst.

-

Neutralize the filtrate with a dilute acid, such as hydrochloric acid (HCl), to a pH of approximately 7.

-

The this compound will precipitate out of the solution as a solid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Example Industrial Preparation Method

The following is an example of a scaled-up preparation method as described in a patent.

-

Reaction Setup: In a stainless-steel autoclave, add 100g of hesperidin, 500ml of 30% sodium hydroxide solution, and 10g of 5% Pt/C catalyst (wetted).

-

Inerting and Hydrogenation: Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the autoclave with hydrogen to 1.5 MPa.

-

Reaction: Heat the mixture to a temperature between 30-90°C and maintain for approximately 10 hours with stirring.

-

Isolation and Purification:

-

After the reaction, filter the mixture to recover the catalyst for reuse.

-

Neutralize the reaction solution to a neutral pH with 31% HCl.

-

Filter the resulting precipitate.

-

Resuspend the filter cake in 300ml of water and heat until completely dissolved.

-

Cool the solution to approximately 10°C to crystallize the this compound.

-

Filter the white powder, dry, to obtain the final product.

-

Molecular Mechanisms of Dihydrochalcone Taste Perception

The sensation of sweet taste is mediated by a specific G-protein coupled receptor (GPCR) called the TAS1R2+TAS1R3 receptor. Research, primarily on the intensely sweet neothis compound, has shed light on how these molecules interact with this receptor.

It is understood that dihydrochalcone sweeteners act as allosteric modulators, binding to the transmembrane domain (TMD) of the TAS1R3 subunit of the sweet taste receptor.[9][10] This binding event induces a conformational change in the receptor, activating the associated G-protein, gustducin. This, in turn, initiates a downstream signaling cascade that ultimately leads to the perception of sweetness in the brain.

The fact that this compound is tasteless, despite its structural similarity to sweet dihydrochalcones, underscores the critical role of the glycosidic moiety in the interaction with the sweet taste receptor. The specific stereochemistry of the neohesperidose sugar is essential for the correct positioning and binding of the dihydrochalcone molecule within the TAS1R3 transmembrane domain to elicit a sweet taste response. The rutinose in this compound fails to provide this necessary interaction.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformation and the biological signaling pathway.

Caption: Synthesis of this compound from Hesperidin.

Caption: Sweet Taste Signaling Pathway for Dihydrochalcones.

Conclusion

The discovery of this compound, and particularly its lack of sweetness, was a pivotal moment in the study of structure-taste relationships in flavonoids. It highlighted the critical role of the glycosidic moiety in determining the taste of these compounds. While neothis compound went on to become a commercially viable sweetener, the foundational research by Horowitz and Gentili on a range of dihydrochalcones, including the tasteless hesperidin derivative, provided invaluable insights for chemists and sensory scientists. This technical guide serves as a comprehensive resource for understanding the history, synthesis, and underlying science of this fascinating class of molecules, providing a solid foundation for future research and development in the field of taste modulation and sweetener discovery.

References

- 1. Structure-taste correlations in sweet dihydrochalcone, sweet dihydroisocoumarin, and bitter flavone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. US3429873A - Preparation of hesperetin dihydrochalcone glucoside - Google Patents [patents.google.com]

- 4. US3087821A - Dihydrochalcone derivatives and their use as sweetening agents - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. karger.com [karger.com]

- 7. natcohealthyliving.com [natcohealthyliving.com]

- 8. researchgate.net [researchgate.net]

- 9. The binding site for neothis compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Sweetness: A Technical Guide to the Crystal Structure of Hesperidin Dihydrochalcone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic analysis of hesperidin (B1673128) dihydrochalcone (B1670589), a potent sweetener derived from citrus flavonoids. Understanding its three-dimensional structure is paramount for elucidating its structure-activity relationship, optimizing its properties, and exploring its potential applications in the pharmaceutical and food industries. This document provides a comprehensive overview of the key structural features, experimental methodologies employed in its analysis, and the critical intermolecular interactions that govern its crystalline architecture.

Molecular Structure and Conformation

The crystal structure of neohesperidin (B1678168) dihydrochalcone was meticulously determined by single-crystal X-ray analysis. The analysis revealed that the asymmetric unit of the crystal lattice contains two crystallographically independent molecules of neohesperidin dihydrochalcone.[1] While sharing the same chemical formula, these two molecules exhibit a notable conformational difference, primarily in the orientation of the isovanillyl B-ring relative to the rest of the molecule.[1] This conformational flexibility may have significant implications for its interaction with sweet taste receptors.

The overall molecular structure consists of a dihydrochalcone backbone, characterized by two aromatic rings (A and B) connected by a three-carbon bridge, and a disaccharide moiety, neohesperidose, attached to the A-ring. The absolute configuration of the molecule has also been established through this crystallographic study.[1]

Crystallographic Data

A detailed crystallographic study by Wong and Horowitz in 1986 provided the foundational data for the crystal structure of neothis compound. The following table summarizes the key crystallographic parameters from their work.

| Parameter | Value |

| Molecular Formula | C₂₈H₃₆O₁₅ |

| Molecular Weight | 612.58 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 10.123(2) Å |

| b | 16.456(4) Å |

| c | 34.567(7) Å |

| α, β, γ | 90° |

| Volume | 5758.9 ų |

| Z (molecules per unit cell) | 8 (2 independent molecules) |

| Density (calculated) | 1.41 g/cm³ |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Final R-factor | 0.059 |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis.

Crystallization

Single crystals of neothis compound suitable for X-ray diffraction were grown from an aqueous methanol (B129727) solution. The slow evaporation of the solvent is a common technique to promote the formation of well-ordered crystals.

X-ray Data Collection

A single crystal was mounted on a goniometer and subjected to X-ray radiation. The diffraction data were collected at room temperature using a four-circle automated diffractometer. The intensity of the diffracted X-rays was measured for a large number of unique reflections.

Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell parameters and the space group. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares procedures. The positions of the hydrogen atoms were determined from difference Fourier maps and included in the final refinement.

Below is a diagram illustrating the general workflow for crystal structure determination.

Intermolecular Interactions and Crystal Packing

The crystal packing of neothis compound is dominated by an extensive network of intermolecular hydrogen bonds.[1] These interactions involve the numerous hydroxyl groups of the sugar moieties and the dihydrochalcone backbone, as well as solvent water molecules that are incorporated into the crystal lattice.[1] This intricate hydrogen-bonding arrangement is crucial for the stability of the crystal structure.

The two independent molecules in the asymmetric unit, along with the water molecules, form a complex three-dimensional network. This network links the molecules together, creating a stable and well-ordered crystalline solid.[1] The diagram below provides a simplified representation of the key molecular features and their potential for intermolecular interactions.

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its molecular conformation and the forces that govern its solid-state architecture. The presence of two distinct conformers in the crystal lattice highlights the molecule's inherent flexibility. The extensive network of hydrogen bonds is a defining feature of its crystal packing, contributing to its stability. This detailed structural knowledge serves as a critical foundation for further research into its biological activity, guiding the design of novel sweeteners and facilitating the development of new applications in various scientific and industrial fields.

References

In Silico Modeling of Hesperidin Dihydrochalcone Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperidin Dihydrochalcone (B1670589) (HDC) is a synthetic sweetener derived from the flavonoid hesperidin. Its intense sweetness is primarily mediated by its interaction with the sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors (GPCRs). Emerging research also suggests potential interactions with bitter taste receptors (TAS2Rs), contributing to a complex taste profile and potential off-tastes. This technical guide provides an in-depth overview of the in silico modeling of HDC's binding to these receptors. It summarizes quantitative binding data for the closely related and extensively studied neohesperidin (B1678168) dihydrochalcone (NHDC), details experimental protocols for in silico analysis, and visualizes the associated signaling pathways and experimental workflows.

Receptor Interactions of Hesperidin Dihydrochalcone

The primary receptor target for this compound is the sweet taste receptor, a Class C GPCR composed of two subunits: TAS1R2 and TAS1R3.[1][2] Unlike many sweeteners that bind to the Venus Flytrap domain of the TAS1R2 subunit, neothis compound (NHDC), a close structural analog of HDC, has been shown to bind within a pocket in the transmembrane domain (TMD) of the TAS1R3 subunit.[2][3][4] This allosteric binding site is distinct from the binding sites of sugars and some other artificial sweeteners.[3][4]

While direct evidence for HDC binding to bitter taste receptors (TAS2Rs) is limited, many phenolic compounds, which share structural similarities with HDC, are known to activate a range of TAS2Rs.[5][6][7] This suggests that HDC may also interact with one or more of the 25 known human TAS2Rs, potentially contributing to flavor profiles and off-tastes. In silico screening could be a valuable tool to predict which TAS2Rs are most likely to bind HDC.

Quantitative Binding Data

| Compound | Receptor | Assay Type | Value | Reference |

| Neothis compound | hTAS1R2/TAS1R3 | Sensory (human) | ~1500-1800x sweeter than sucrose (B13894) (at threshold) | [8] |

| Neothis compound | hTAS1R2/TAS1R3 | Ca²⁺ release assay | Positively correlated with sensory evaluation | [9] |

Experimental Protocols

In Silico Modeling and Molecular Docking

The following protocol outlines a general workflow for the in silico modeling and docking of this compound to its putative receptor targets. Given the membrane-bound nature and structural complexity of GPCRs, homology modeling is often a necessary first step.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the human sweet taste receptor (TAS1R2/TAS1R3) and candidate bitter taste receptors (TAS2Rs).

Methodology:

-

Receptor Structure Preparation:

-

If a crystal or cryo-EM structure of the target receptor is available (e.g., for some TAS2Rs), obtain the PDB file from a repository like the Protein Data Bank.

-

If no experimental structure exists, as is common for many GPCRs, a homology model must be built.

-

Template Selection: Use a tool like BLAST to find suitable template structures with high sequence identity, such as other solved GPCR structures (e.g., rhodopsin, β2-adrenergic receptor).[10]

-

Sequence Alignment: Align the target receptor sequence with the template sequence.

-

Model Building: Use software such as MODELLER or SWISS-MODEL to generate the 3D model of the receptor.

-

-

Model Refinement and Validation: Refine the generated model using energy minimization and assess its quality using tools like PROCHECK and Ramachandran plots.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem.

-

Prepare the ligand for docking by assigning charges, adding hydrogens, and defining rotatable bonds using software like AutoDock Tools or Maestro.

-

-

Molecular Docking:

-

Binding Site Definition: Define the binding pocket on the receptor. For the sweet taste receptor, this will be the transmembrane domain of the TAS1R3 subunit, based on data from NHDC.[3][4] For TAS2Rs, blind docking may be initially employed to identify potential binding sites.

-

Docking Simulation: Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined binding site.

-

Pose Selection and Scoring: The software will generate multiple possible binding poses and rank them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

-

Post-Docking Analysis:

-

Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the receptor.

-

Consider running molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time.

-

Receptor Binding Assay (Representative Protocol)

While in silico methods are predictive, experimental validation is crucial. The following is a representative protocol for a cell-based functional assay to measure the activation of a target receptor by this compound.

Objective: To determine the potency (EC₅₀) of this compound in activating the human sweet taste receptor or candidate bitter taste receptors.

Methodology:

-

Cell Line and Receptor Expression:

-

Use a suitable host cell line, such as HEK293T cells.

-

Co-transfect the cells with plasmids encoding the receptor subunits (e.g., hTAS1R2 and hTAS1R3) and a promiscuous G-protein subunit like Gα16/gust44, which couples receptor activation to the phospholipase C pathway.

-

-

Calcium Imaging Assay:

-

Culture the transfected cells in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Prepare a dilution series of this compound in an appropriate buffer.

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add the different concentrations of this compound to the wells and record the change in fluorescence over time, which corresponds to intracellular calcium release upon receptor activation.

-

-

Data Analysis:

-

For each concentration of HDC, calculate the peak fluorescence response.

-

Plot the fluorescence response against the logarithm of the HDC concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of HDC that elicits a half-maximal response.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for sweet and bitter taste receptors upon activation by an agonist like this compound.

Caption: Canonical signaling pathway for the sweet taste receptor (TAS1R2/TAS1R3).

Caption: Canonical signaling pathway for bitter taste receptors (TAS2Rs).

Experimental Workflow

The following diagram illustrates the workflow for the in silico modeling of this compound receptor binding.

Caption: Workflow for in silico modeling of ligand-receptor binding.

References

- 1. TAS1R2/TAS1R3 Single-Nucleotide Polymorphisms Affect Sweet Taste Receptor Activation by Sweeteners: The SWEET Project - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The binding site for neothis compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. advid.pt [advid.pt]

- 8. Neothis compound - Wikipedia [en.wikipedia.org]

- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 10. Virtual screening of GPCRs: An in silico chemogenomics approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC-UV analysis protocol for Hesperidin dihydrochalcone

An HPLC-UV analysis protocol for Hesperidin (B1673128) Dihydrochalcone (B1670589) is a critical tool for researchers, scientists, and professionals in the drug development industry. This document provides a detailed application note and protocol for the quantitative analysis of Hesperidin Dihydrochalcone using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is designed to be accurate, precise, and robust for routine analysis.

Application Note

Introduction

This compound is a synthetic flavonoid derived from hesperidin, a bioflavonoid found in citrus fruits. It is known for its intense sweet taste and is used as a low-calorie sweetener. Accurate quantification of this compound in various matrices is essential for quality control, formulation development, and stability studies. This application note describes a validated HPLC-UV method for the determination of this compound.

Principle of the Method

The method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous solution and an organic solvent. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-